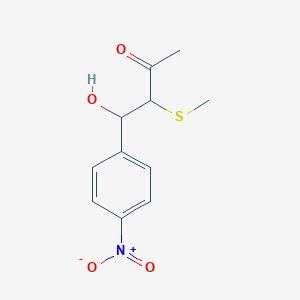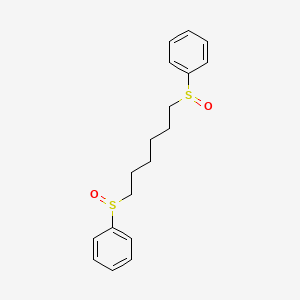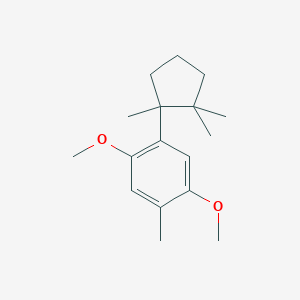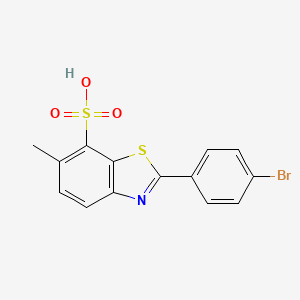
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one is an organic compound characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a nitrophenyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of 4-nitrobenzaldehyde with a suitable ketone, followed by the introduction of the methylsulfanyl group through nucleophilic substitution reactions. The hydroxyl group can be introduced via selective reduction or hydrolysis reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 4-nitrophenylbutanone derivatives.
Reduction: Formation of 4-amino-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one.
Substitution: Formation of various substituted butanone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and activity. The methylsulfanyl group can modulate the compound’s lipophilicity and reactivity, affecting its overall pharmacokinetic and pharmacodynamic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3-(methylsulfanyl)-4-phenylbutan-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Hydroxy-3-(methylsulfanyl)-4-(4-chlorophenyl)butan-2-one: Contains a chloro group instead of a nitro group, leading to variations in its chemical and biological properties.
Uniqueness
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric effects
Eigenschaften
CAS-Nummer |
431046-57-0 |
|---|---|
Molekularformel |
C11H13NO4S |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
4-hydroxy-3-methylsulfanyl-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO4S/c1-7(13)11(17-2)10(14)8-3-5-9(6-4-8)12(15)16/h3-6,10-11,14H,1-2H3 |
InChI-Schlüssel |
ZINJEKUTQOBCHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)



![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)



![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)
![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)


